molecular formula C18H16Cl2N4 B15005532 N,N'-bis(3-chloro-4-methylphenyl)pyridazine-3,6-diamine

N,N'-bis(3-chloro-4-methylphenyl)pyridazine-3,6-diamine

Cat. No.: B15005532
M. Wt: 359.2 g/mol
InChI Key: DJSWJPVOCHYPTK-UHFFFAOYSA-N
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Description

N3,N6-BIS(3-CHLORO-4-METHYLPHENYL)PYRIDAZINE-3,6-DIAMINE is a chemical compound belonging to the pyridazine family. Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two 3-chloro-4-methylphenyl groups attached to the pyridazine ring at positions 3 and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N6-BIS(3-CHLORO-4-METHYLPHENYL)PYRIDAZINE-3,6-DIAMINE typically involves the reaction of 3-chloro-4-methylaniline with pyridazine-3,6-dicarboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

N3,N6-BIS(3-CHLORO-4-METHYLPHENYL)PYRIDAZINE-3,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyridazine-3,6-dione derivatives.

    Reduction: Formation of pyridazine-3,6-diamine derivatives.

    Substitution: Formation of substituted pyridazine derivatives with different functional groups replacing the chloro groups.

Scientific Research Applications

N3,N6-BIS(3-CHLORO-4-METHYLPHENYL)PYRIDAZINE-3,6-DIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of N3,N6-BIS(3-CHLORO-4-METHYLPHENYL)PYRIDAZINE-3,6-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N3,N6-BIS(2,5-DIMETHOXYPHENYL)PYRIDAZINE-3,6-DIAMINE: Similar structure but with dimethoxy groups instead of chloro and methyl groups.

    PYRIDAZINE-3,6-DIAMINE: Lacks the substituted phenyl groups, making it less complex.

Uniqueness

N3,N6-BIS(3-CHLORO-4-METHYLPHENYL)PYRIDAZINE-3,6-DIAMINE is unique due to the presence of both chloro and methyl groups on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16Cl2N4

Molecular Weight

359.2 g/mol

IUPAC Name

3-N,6-N-bis(3-chloro-4-methylphenyl)pyridazine-3,6-diamine

InChI

InChI=1S/C18H16Cl2N4/c1-11-3-5-13(9-15(11)19)21-17-7-8-18(24-23-17)22-14-6-4-12(2)16(20)10-14/h3-10H,1-2H3,(H,21,23)(H,22,24)

InChI Key

DJSWJPVOCHYPTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NN=C(C=C2)NC3=CC(=C(C=C3)C)Cl)Cl

Origin of Product

United States

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